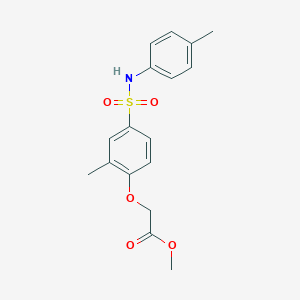
ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate, commonly known as CE-104, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CE-104 is a piperidine derivative that has been synthesized through a series of chemical reactions. In
作用機序
The exact mechanism of action of CE-104 is not fully understood. However, it is believed that CE-104 exerts its therapeutic effects through the modulation of various neurotransmitters and receptors in the brain. CE-104 has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which are important neurotransmitters involved in cognitive function, mood regulation, and motor function.
Biochemical and Physiological Effects:
CE-104 has been shown to have a range of biochemical and physiological effects. In animal models, CE-104 has been shown to reduce inflammation and oxidative stress, which are believed to play a role in the development of neurodegenerative diseases. Additionally, CE-104 has been shown to improve cognitive function and motor function in animal models.
実験室実験の利点と制限
CE-104 has several advantages for lab experiments. It is easy to synthesize and has high purity, which makes it ideal for use in preclinical studies. Additionally, CE-104 has shown promising results in animal models, which provides a strong rationale for further investigation. However, there are also limitations to using CE-104 in lab experiments. The exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the effects of CE-104 may vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for research on CE-104. One area of focus is the development of more potent and selective CE-104 analogs that target specific neurotransmitter systems. Additionally, further investigation is needed to fully understand the mechanism of action of CE-104 and how it interacts with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of CE-104 in humans. Overall, CE-104 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for various neurological disorders.
合成法
CE-104 is synthesized through a multi-step process that involves the reaction of piperidine with ethyl chloroformate and 5-chloro-2-ethoxybenzenesulfonyl chloride. The resulting product is then purified through recrystallization. The synthesis method has been optimized to produce high yields of CE-104 with high purity.
科学的研究の応用
CE-104 has shown promising results in preclinical studies as a potential therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. CE-104 has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress in animal models. Additionally, CE-104 has shown potential as a neuroprotective agent in traumatic brain injury and stroke.
特性
IUPAC Name |
methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-6-14(7-5-12)18-24(20,21)15-8-9-16(13(2)10-15)23-11-17(19)22-3/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXXGHZGHBXRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-N-(3-isopropoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704414.png)
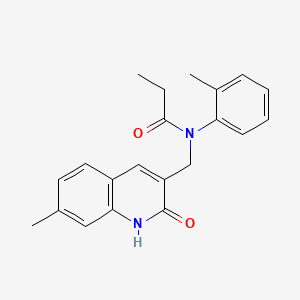
![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
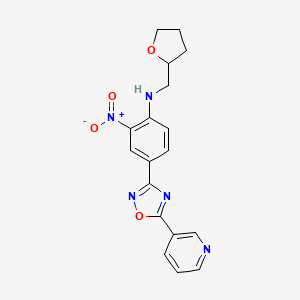
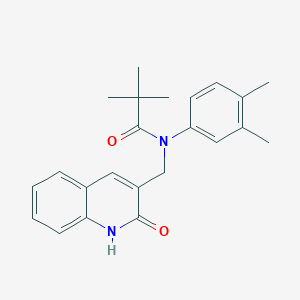
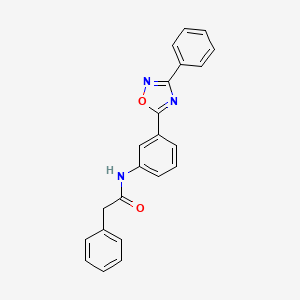

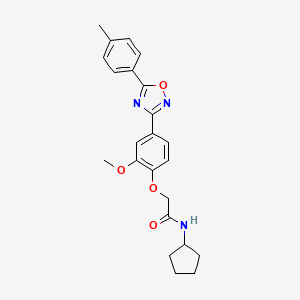
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)
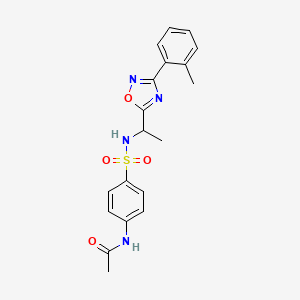
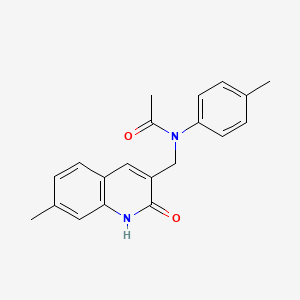
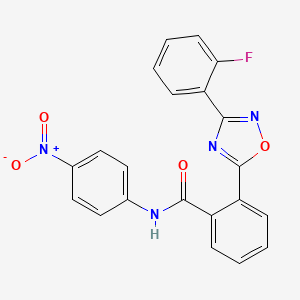
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)